molecular formula C12H19O3P B1598262 2-Diethoxyphosphorylethylbenzene CAS No. 54553-21-8

2-Diethoxyphosphorylethylbenzene

Cat. No.: B1598262
CAS No.: 54553-21-8
M. Wt: 242.25 g/mol
InChI Key: WEXGRJPJMNUCMG-UHFFFAOYSA-N
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Description

2-Diethoxyphosphorylethylbenzene is an organic compound with the molecular formula C12H19O3P It is a derivative of benzene, featuring a diethoxyphosphoryl group attached to an ethyl chain

Scientific Research Applications

2-Diethoxyphosphorylethylbenzene has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Diethoxyphosphorylethylbenzene typically involves the reaction of (2-bromoethyl)benzene with triethylphosphite in the presence of a catalyst such as tetrabutylammonium iodide. The reaction is carried out under reflux conditions for several hours, followed by purification through silica gel flash chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of laboratory synthesis techniques. This includes optimizing reaction conditions to enhance yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-Diethoxyphosphorylethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3) are employed.

Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted benzene compounds.

Comparison with Similar Compounds

  • Diethyl phenethylphosphonate
  • Dibenzophospholes
  • Thiophene derivatives

Comparison: Compared to similar compounds, 2-Diethoxyphosphorylethylbenzene is unique due to its specific structural features, such as the diethoxyphosphoryl group.

Properties

IUPAC Name

2-diethoxyphosphorylethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O3P/c1-3-14-16(13,15-4-2)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXGRJPJMNUCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCC1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392567
Record name Diethyl 2-phenylethyl phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54553-21-8
Record name Diethyl 2-phenylethyl phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diethyl phosphite (27.64 g, 200 m mole) was dissolved in DMF (200 ml), and to the solution at nitrogen atmosphere while stirring and -15° C., sodium hydride (60% in oil, 9.6 g, 220 m mole) was added. The mixture was stirred for 1 hour at not more than 0° C. To the solution phenethyl bromide (37.0 g, 200 m mole) was dropwise added and further the mixture was stirred overnight at room temperature. The DMF solution was distilled under reduced pressure leaving a residue, and the residue was dissolved in ethyl acetate. The ethyl acetate solution was washed with water, and dried with anhydrous sodium sulfate. The solvent was evaporated and the thus obtained oily product was distilled under reduced pressure to obtain diethylphenethylphosphonate (25.0 g, yield: 51.6%) of boiling point 136.5°~137.5° C./3 mmHg.
Quantity
27.64 g
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reactant
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200 mL
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9.6 g
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37 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

In a manner according to Preparation 2 combine 2-phenylethyl bromide and triethyl phosphite. Distill the mixture at reduced pressure (0.15 mm Hg) and collect the fraction distilling at 115°-130° C. to obtain the title compound.
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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